2-N-[(1R,3S)-3-cyclopropylcyclohexyl]-3,4-dihydro-1H-isoquinoline-2,5-dicarboxamide
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Overview
Description
2-N-[(1R,3S)-3-cyclopropylcyclohexyl]-3,4-dihydro-1H-isoquinoline-2,5-dicarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopropylcyclohexyl group and an isoquinoline moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-[(1R,3S)-3-cyclopropylcyclohexyl]-3,4-dihydro-1H-isoquinoline-2,5-dicarboxamide typically involves multiple steps, including the formation of the cyclopropylcyclohexyl group and the isoquinoline ring. Common reagents used in these reactions include azobisisobutyronitrile (AIBN), hypophosphorous acid, and triethylamine under reflux conditions in 1-propanol . The overall yield of the synthesis can vary, but it generally falls within the range of 40-50%.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-N-[(1R,3S)-3-cyclopropylcyclohexyl]-3,4-dihydro-1H-isoquinoline-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-N-[(1R,3S)-3-cyclopropylcyclohexyl]-3,4-dihydro-1H-isoquinoline-2,5-dicarboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include key signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
2-N-[(1R,3S)-3-cyclopropylcyclohexyl]-3,4-dihydro-1H-isoquinoline-2,5-dicarboxamide can be compared with other similar compounds, such as:
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Cyclohexane derivatives: Studied for their conformational stability and potential therapeutic effects.
This compound’s unique structure, which combines a cyclopropylcyclohexyl group with an isoquinoline moiety, sets it apart from other similar compounds and may contribute to its distinct biological activities.
Properties
IUPAC Name |
2-N-[(1R,3S)-3-cyclopropylcyclohexyl]-3,4-dihydro-1H-isoquinoline-2,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c21-19(24)18-6-2-4-15-12-23(10-9-17(15)18)20(25)22-16-5-1-3-14(11-16)13-7-8-13/h2,4,6,13-14,16H,1,3,5,7-12H2,(H2,21,24)(H,22,25)/t14-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYOADKZKMYMOT-GOEBONIOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)N2CCC3=C(C2)C=CC=C3C(=O)N)C4CC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)NC(=O)N2CCC3=C(C2)C=CC=C3C(=O)N)C4CC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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